1-Methyl-4-(4-nitrophenyl)-1,4-diazepane
CAS No.: 223786-22-9
Cat. No.: VC14463428
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 223786-22-9 |
|---|---|
| Molecular Formula | C12H17N3O2 |
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | 1-methyl-4-(4-nitrophenyl)-1,4-diazepane |
| Standard InChI | InChI=1S/C12H17N3O2/c1-13-7-2-8-14(10-9-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3 |
| Standard InChI Key | XNADLAKKHYPORF-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Methyl-4-(4-nitrophenyl)-1,4-diazepane (C₁₂H₁₆N₃O₂) consists of a 1,4-diazepane core—a seven-membered ring with two nitrogen atoms at positions 1 and 4—substituted with a methyl group at the 1-position and a 4-nitrophenyl group at the 4-position . The nitro group (-NO₂) on the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic structure and reactivity.
Key Structural Parameters:
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Molecular Weight: Calculated as 252.28 g/mol (based on C₁₂H₁₆N₃O₂).
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LogP: Estimated at ~2.4 (similar to 1-(2-fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane ), indicating moderate lipophilicity.
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Polar Surface Area (PSA): ~52.3 Ų , suggesting moderate solubility in polar solvents.
Synthesis and Reaction Pathways
Primary Synthesis Route
The most plausible synthesis involves nucleophilic aromatic substitution (SNAr) between 1-bromo-4-nitrobenzene and 1-methyl-1,4-diazepane, analogous to piperazine-based protocols .
Example Procedure:
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Reagents:
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1-Bromo-4-nitrobenzene (1 equiv)
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1-Methyl-1,4-diazepane (1.2 equiv)
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Solvent: Dimethylformamide (DMF) or ethanol
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Base: Potassium carbonate (K₂CO₃)
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Conditions:
Alternative Pathways
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Reductive Amination: Condensation of 4-nitrobenzaldehyde with 1-methyl-1,4-diazepane followed by reduction .
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Hydrogenation: Reduction of nitro to amine (e.g., using Pd/C and H₂ ) to yield 4-(4-methyl-1,4-diazepan-1-yl)aniline, a potential intermediate for pharmaceuticals.
Physicochemical Properties
Thermal and Spectral Characteristics
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